molecular formula C8H10N4O B6073900 (5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide CAS No. 88067-41-8

(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide

Cat. No. B6073900
CAS RN: 88067-41-8
M. Wt: 178.19 g/mol
InChI Key: OXGITRYDJPCXMB-UHFFFAOYSA-N
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Description

(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide, also known as EMD 57283, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of (5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide 57283 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide 57283 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. In addition, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide 57283 has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. The compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one limitation of (5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide 57283 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide 57283. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of (5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide 57283 and to identify its molecular targets.

Synthesis Methods

The synthesis of (5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide 57283 involves the reaction of 5-ethyl-4-methyl-2,4-dihydro-6-oxypyrimidine with cyanamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of (5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide 57283 can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide 57283 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antiviral, and anticancer properties. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-3-6-5(2)11-8(10-4-9)12-7(6)13/h3H2,1-2H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGITRYDJPCXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)NC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515861
Record name (5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88067-41-8
Record name (5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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